4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Description
4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione (CAS 94856-24-3) is a β-diketone derivative featuring two trifluoromethyl (CF₃) groups. Its structure comprises a central 1,3-diketone backbone substituted with a trifluoromethyl group at the β-carbon and a 3-(trifluoromethyl)phenyl group at the α-carbon. This compound is widely utilized in coordination chemistry, organic synthesis, and pharmaceutical intermediates due to its strong electron-withdrawing properties and stability . The CF₃ groups enhance its Lewis acidity, making it an effective ligand for forming luminescent or magnetic metal complexes (e.g., with Ho³⁺ or Eu³⁺) .
Properties
IUPAC Name |
4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-2-6(4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKXBCGSOZNMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585475 | |
| Record name | 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94856-24-3 | |
| Record name | 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94856-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Friedel-Crafts Acylation Route
A widely reported method adapts the Friedel-Crafts acylation protocol, as detailed in KR20110001415A. While the patent specifically describes the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, the methodology is extensible to the 3-(trifluoromethyl)phenyl analog through substrate modification:
Step 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-Oxobutanoate
Ethyl trifluoroacetate (CF₃COOEt) and ethyl acetate (CH₃COOEt) undergo Claisen condensation under basic conditions (e.g., sodium ethoxide in anhydrous ethanol):
$$
\text{CF}3\text{COOEt} + \text{CH}3\text{COOEt} \xrightarrow{\text{NaOEt}} \text{CF}3\text{C(O)CH}2\text{COOEt} + \text{EtOH}
$$
Yield : ~78% (reported for methylphenyl variant).
Step 2: Acid-Catalyzed Reduction
The intermediate is reduced using hydrogen donors (e.g., H₂/Pd-C or NaBH₄) in the presence of a Brønsted acid (e.g., HCl or H₂SO₄) to yield 4,4,4-trifluoro-3-oxobutanoic acid:
$$
\text{CF}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{H}2/\text{Pd-C, HCl}} \text{CF}3\text{C(O)CH}_2\text{COOH}
$$
Reaction Time : 5–8 hours at 50–60°C.
Step 3: Friedel-Crafts Acylation
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-(trifluoromethyl)toluene in the presence of AlCl₃:
$$
\text{CF}3\text{C(O)CH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{CF}3\text{C(O)CH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{C}6\text{H}4(\text{CF}_3)\text{-3}} \text{Target Compound}
$$
Challenges : The electron-withdrawing −CF₃ group deactivates the aromatic ring, requiring elevated temperatures (80–100°C) and extended reaction times (12–24 hours).
Direct Condensation of Acyl Chlorides
An alternative route involves the condensation of 3-(trifluoromethyl)benzoyl chloride with 1,1,1-trifluoroacetone under basic conditions:
$$
\text{ClC(O)C}6\text{H}4\text{CF}3\text{-3} + \text{CF}3\text{C(O)CH}3 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{HCl}
$$
Optimization :
Oxidative Coupling of Enolates
Metal-mediated oxidative coupling of fluorinated enolates offers a niche approach. For example, copper(II)-catalyzed coupling of 3-(trifluoromethyl)phenylacetylene with trifluoroacetyl chloride:
$$
\text{CF}3\text{C≡CC}6\text{H}4\text{CF}3\text{-3} + \text{CF}3\text{COCl} \xrightarrow{\text{Cu(OAc)}2} \text{Target Compound}
$$
Limitations : Low yields (~40%) and side product formation necessitate rigorous purification.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, SOCl₂, 3-(CF₃)C₆H₄CH₃ | 80–100°C, 24 h | 60–68% | Scalable, fewer steps | Harsh conditions, regioselectivity |
| Direct Condensation | Et₃N, CH₂Cl₂ | RT, 6–8 h | 65–72% | Mild conditions | Requires stoichiometric base |
| Oxidative Coupling | Cu(OAc)₂, DMF | 60°C, 12 h | ~40% | Novel pathway | Low yield, metal contamination |
Industrial Applications and Modifications
The β-diketone moiety facilitates chelation with transition metals (e.g., Cu²⁺, Fe³⁺), making it valuable in:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Variations
Physicochemical Properties
- Solubility: Electron-donating groups (e.g., methyl in 4-methylphenyl derivative) improve solubility in polar solvents, while electron-withdrawing groups (e.g., CF₃, NO₂) reduce solubility in water but enhance stability in organic solvents .
- Tautomerism: All trifluoromethylated β-diketones predominantly exist in the enol form in non-aqueous solvents (e.g., chloroform), facilitating metal chelation .
- Melting Points : Para-substituted derivatives (e.g., 4-methylphenyl, 4-fluorophenyl) generally exhibit higher melting points (150–200°C) compared to meta-substituted analogs due to symmetrical packing .
Research Findings and Key Differences
- Biological Activity : Nitro- and methyl-substituted derivatives show higher reactivity in drug synthesis, while CF₃ groups improve metabolic stability in vivo .
- Thermal Stability : Derivatives with extended aromatic systems (e.g., 2-naphthyl) exhibit higher thermal stability (>250°C), advantageous for high-temperature applications .
Biological Activity
4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione (CAS Number: 94856-24-3) is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique trifluoromethyl groups enhance its biological activity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H6F6O2
- Molecular Weight : 284.157 g/mol
- Structure : The presence of trifluoromethyl groups contributes to the compound's lipophilicity and stability.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antioxidant Properties : Its structure allows it to act as a radical scavenger, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Research has explored the biological implications of this compound in various contexts:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 0.5 µM to 10 µM against MCF-7 and A549 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 0.5 |
| Derivative B | A549 | 2.0 |
| Derivative C | HCT116 | 1.5 |
- Anti-inflammatory Potential : In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in macrophage cultures, suggesting a role in managing inflammatory conditions .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. The compound has been classified with potential irritant properties and should be handled with care:
- Hazard Classifications :
- Eye Irritant (Category 2)
- Skin Irritant (Category 2)
- Specific Target Organ Toxicity (Single Exposure) (Category 3)
Q & A
Q. What are the standard synthetic routes for preparing 4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione, and what factors influence yield optimization?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving fluorinated intermediates. A representative method includes:
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
- Spectroscopy:
- ¹⁹F NMR to identify trifluoromethyl (-CF₃) and fluorophenyl environments (δ ~ -60 to -70 ppm) .
- ¹H NMR for ketone and aromatic proton assignments.
- X-ray crystallography to resolve steric effects from fluorine atoms, particularly bond angle distortions due to fluorine’s electronegativity .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in radical addition reactions?
Methodological Answer: The compound participates in radical-mediated cyclization or alkylation due to:
- Electron-deficient β-diketone moiety , which stabilizes radical intermediates via conjugation .
- Role of Mn(III) acetate: Acts as a one-electron oxidant, initiating radical formation while regenerating catalytic species. Experimental studies show optimal results with 1.5–2.0 equivalents of Mn(III) at 70–80°C .
Q. How can computational methods predict its reactivity in novel reaction designs?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches are used to:
- Model transition states for fluorinated intermediates.
- Predict regioselectivity in cross-coupling reactions (e.g., with alkenes or Grignard reagents) .
- Case study: ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps by ~40% .
Q. What strategies mitigate contradictions in reported synthetic yields (e.g., 80% vs. 98%)?
Methodological Answer: Discrepancies arise from:
- Scale-dependent effects: Micromolar vs. bulk syntheses (e.g., sensitivity to trace moisture in large-scale reactions) .
- Purification protocols: Column chromatography vs. recrystallization (yield differences of 10–15%).
- Statistical DOE (Design of Experiments) can identify critical variables (e.g., solvent polarity, catalyst loading) to reconcile data .
Q. How does its electron-deficient structure influence applications in catalysis or medicinal chemistry?
Methodological Answer:
- Catalysis: The β-diketone moiety chelates metals (e.g., Cu, Pd), enabling use in cross-coupling or oxidation reactions. Fluorine atoms enhance Lewis acidity .
- Medicinal chemistry: Fluorine improves metabolic stability and bioavailability. Derivatives like rac-Sitagliptin 3-Ketone demonstrate antidiabetic activity via DPP-4 inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
